2-Fluoro-6-pyrazol-1-yl-pyridine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H6FN3 |
|---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
2-fluoro-6-pyrazol-1-ylpyridine |
InChI |
InChI=1S/C8H6FN3/c9-7-3-1-4-8(11-7)12-6-2-5-10-12/h1-6H |
InChI Key |
KKVWBGJQUSMYCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)F)N2C=CC=N2 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 6 Pyrazol 1 Yl Pyridine
Reactivity at the Fluorine-Substituted Position of the Pyridine (B92270) Ring
The fluorine atom at the C-2 position of the pyridine ring is a key site for chemical transformations, primarily through nucleophilic aromatic substitution and metal-mediated processes.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-withdrawing nature of the pyridine nitrogen and the pyrazolyl group, combined with the high electronegativity of fluorine, makes the C-2 position of 2-fluoro-6-pyrazol-1-yl-pyridine highly susceptible to nucleophilic attack. The fluorine atom serves as an excellent leaving group in these SNAr reactions. znaturforsch.comnih.gov This reactivity is a cornerstone for the synthesis of a diverse range of substituted pyridines. nih.gov
The general mechanism for SNAr reactions at the 2-position of a pyridine ring involves the attack of a nucleophile on the carbon atom bearing the fluorine. youtube.com This initial step, which is typically the rate-determining step, disrupts the aromaticity of the pyridine ring and forms a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.com The stability of this intermediate is crucial for the reaction to proceed. stackexchange.com In the case of this compound, the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom of the pyridine ring, which significantly stabilizes the intermediate and facilitates the reaction. stackexchange.com The final step involves the expulsion of the fluoride (B91410) ion, restoring the aromaticity of the pyridine ring and yielding the substituted product. youtube.com
The rate of SNAr reactions on halopyridines is significantly influenced by the halogen substituent. Fluoropyridines generally react much faster than their chloro-, bromo-, or iodo- counterparts. nih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine. nih.gov This "element effect," where the reactivity order is F > Cl ≈ Br > I, is a hallmark of SNAr reactions where the initial nucleophilic addition is the rate-controlling step. nih.gov
A variety of nucleophiles can be employed in SNAr reactions with this compound, leading to the installation of diverse functional groups. These include:
Nitrogen nucleophiles: Amines are commonly used to introduce new nitrogen-containing substituents. youtube.com
Oxygen nucleophiles: Alkoxides and hydroxides can be used to form ethers and hydroxypyridines, respectively. nih.gov
Sulfur nucleophiles: Thiolates can be employed to create thioethers. nih.gov
Carbon nucleophiles: While less common, certain carbanions can also participate in these reactions. nih.gov
The mild reaction conditions often required for SNAr reactions of 2-fluoroheteroarenes make this a particularly useful method for the late-stage functionalization of complex molecules. nih.gov
Metal-Mediated C-F Bond Activation Processes
The strong carbon-fluorine bond can also be activated and functionalized through various metal-mediated processes. These reactions offer alternative pathways to C-C and C-heteroatom bond formation at the fluorine-substituted position. nih.govrsc.org
Transition metals, such as nickel and palladium, are frequently employed to catalyze the cross-coupling of fluoroaromatics with a range of coupling partners. researchgate.net These reactions often proceed through a catalytic cycle involving oxidative addition of the C-F bond to a low-valent metal center, followed by transmetalation and reductive elimination. researchgate.net For instance, nickel-catalyzed cross-coupling reactions have been developed for the reaction of fluoroaromatics with organozinc reagents and primary amines. researchgate.net Similarly, palladium catalysts have been utilized for the cross-coupling of electron-deficient fluoroaromatics with N-tosylhydrazones. researchgate.net
Main group metals, including s-block elements, aluminum, gallium, and zinc, have also emerged as effective mediators for C-F bond activation. rsc.org These systems can operate through unique mechanisms, such as heterobimetallic complexes that enable regioselective C-H metalation or the use of low-valent main group metal complexes to induce C-F bond activation. rsc.org
Frustrated Lewis pairs (FLPs), which consist of a bulky Lewis acid and a Lewis base that cannot form a classical adduct, have also been shown to mediate the selective activation of C-F bonds. nih.gov This approach can lead to the generation of fluoroalkenes from CF3 and CF2 groups. nih.gov
C-H Activation Pathways within the Pyridine and Pyrazole (B372694) Moieties
Direct C-H activation has become a powerful tool for the functionalization of heterocyclic compounds, offering a more atom-economical approach compared to traditional cross-coupling methods that require pre-functionalized starting materials. Both the pyridine and pyrazole rings of this compound contain C-H bonds that can be targeted for activation.
In pyridine rings, C-H activation is often directed to the positions ortho to the nitrogen atom (C-2 and C-6). rsc.orgnih.gov This is due to the directing effect of the nitrogen atom and the increased acidity of the ortho C-H bonds. Palladium-catalyzed direct arylation of pyridines has been achieved using a transient activator strategy, where an in situ generated N-methylpyridinium salt is arylated at both the 2- and 6-positions. nih.govresearchgate.net Rhodium and iridium complexes have also been shown to selectively activate the C-H bond at the 2-position of pyridine. rsc.org
The pyrazole ring also offers sites for C-H activation. The reactivity of the C-H bonds in the pyrazole ring is influenced by the substituents present.
Electrophilic Reactivity of the Pyridine and Pyrazole Rings
The pyridine ring is generally considered to be electron-deficient and therefore less reactive towards electrophilic substitution compared to benzene. uoanbar.edu.iq The nitrogen atom deactivates the ring towards electrophilic attack through its electron-withdrawing inductive effect. uoanbar.edu.iq Furthermore, under acidic conditions, the nitrogen atom is protonated, forming a pyridinium (B92312) ion which further deactivates the ring. uoanbar.edu.iq When electrophilic substitution does occur, it is typically directed to the 3- and 5-positions, which have a higher electron density compared to the 2-, 4-, and 6-positions. uoanbar.edu.iq
The pyrazole ring, on the other hand, is an aromatic heterocycle that can undergo electrophilic substitution. The outcome of electrophilic substitution on the pyrazole ring is dependent on the reaction conditions and the substituents already present on the ring.
Electrophilic fluorination of 1,2-dihydropyridines using reagents like Selectfluor® can lead to the formation of fluorinated dihydropyridines, which can then be converted to substituted pyridines. nih.gov
Redox Chemistry and Electron Transfer Processes
The redox behavior of this compound and its derivatives is an important aspect of their chemical reactivity. The presence of both electron-donating and electron-withdrawing groups, as well as multiple nitrogen atoms, allows for a rich redox chemistry.
Pyridine and pyrazole moieties can participate in electron transfer processes. For example, the oxidation of diazatitanacycles to form pyrazoles has been studied, revealing an inner-sphere coordination-induced oxidation mechanism. nih.gov
The electrochemical reduction of benzotrifluorides has been shown to be more facile than that of difluoromethylene derivatives due to the higher electron-withdrawing ability of the CF3 group. nih.gov This suggests that the fluorine substituent in this compound could influence its reduction potential.
Iron(II) complexes of ligands containing 2,6-di(pyrazol-1-yl)pyridine units are known to exhibit spin-crossover (SCO) behavior, where the spin state of the iron center can be switched by external stimuli such as temperature or light. nih.gov This phenomenon is a result of electron transfer processes within the coordination complex. The binding of metal ions to a bispyrazole derivative, 2,6-bis(5-(4-methylphenyl)-1-H-pyrazol-3-yl)pyridine, has been shown to quench its intrinsic fluorescence through a static quenching mechanism, indicating the formation of ground-state complexes. nih.gov
Plausible Mechanistic Pathways for Cyclization and Coupling Reactions
This compound and its derivatives can participate in various cyclization and coupling reactions to form more complex heterocyclic systems. The mechanistic pathways for these reactions often involve the interplay of the different reactive sites within the molecule.
One common reaction is the synthesis of pyrazolo[1,5-a]pyridines, which can be achieved through several routes. A prevalent method involves the [3+2] cycloaddition of N-iminopyridinium ylides with alkynes. acs.org Another approach is the intramolecular cyclization of ethynylpyridines. acs.org A plausible mechanism for the formation of pyrazolo[1,5-a]pyridines from N-amino-2-iminopyridines and β-dicarbonyl compounds involves the initial activation of the N-amino-2-iminopyridine by an acid, followed by nucleophilic attack of the enol form of the β-dicarbonyl compound. acs.org The resulting adduct then undergoes oxidative dehydrogenation and cyclization to afford the final product. acs.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are widely used to form C-C bonds. nih.gov For example, pyrazol-4-yl-pyridine derivatives have been synthesized via a stepwise Suzuki coupling reaction between a pyrazole boronic ester and a substituted pyridine. nih.gov
The formation of four-coordinate boron(III) complexes has been observed from the reaction of 1-(2-pyridinyl)-5-pyrazolone derivatives with arylboronic acids in the presence of a base. nih.gov The proposed mechanism involves a base-promoted disproportionation of the arylboronic acid, facilitated by the [N,O]-bidentate ligation of the 1-(2-pyridinyl)-5-pyrazolone, leading to the formation of a pyrazole diarylborinate. nih.gov
Coordination Chemistry and Metal Complexation of 2 Fluoro 6 Pyrazol 1 Yl Pyridine
Ligand Design Principles and Coordination Modes of 2-Fluoro-6-pyrazol-1-yl-pyridine
The design of a ligand is crucial as it dictates the geometry, stability, and physicochemical properties of the resulting metal complexes. The structure of this compound, featuring both a pyridine (B92270) and a pyrazole (B372694) ring, allows for specific coordination behaviors.
The parent compound, 2,6-bis(pyrazol-1-yl)pyridine (bpp), is a well-established and robust tridentate N-donor ligand. nih.govmdpi.comnih.gov It typically coordinates to a metal center through the central pyridine nitrogen and one nitrogen atom from each of the two pyrazole rings, forming a stable, planar N-N-N pincer-like framework. mdpi.comnih.gov This tridentate coordination is fundamental to the chemistry of the bpp family, leading to the formation of highly stable (pseudo)octahedral complexes, particularly with transition metals. nih.govnih.gov
In contrast, this compound, possessing only one pyrazolyl group at the 6-position of the pyridine ring, is structurally predisposed to act as a bidentate ligand. The most probable coordination mode involves the nitrogen atom of the pyridine ring and the nitrogen atom at the 2-position of the pyrazolyl ring, forming a stable five-membered chelate ring with a metal ion. This bidentate N,N-coordination is a common feature for related 2-(pyrazol-1-yl)pyridine ligands. researchgate.net
While bidentate coordination is expected to be dominant, monodentate coordination, where only the pyridine or the pyrazole nitrogen binds to the metal, could also be possible under specific steric or electronic conditions. However, this is generally less favored due to the entropic advantage of chelation. Tridentate coordination is not feasible for a single molecule of this compound due to the absence of a second pyrazolyl donor group.
The introduction of a fluorine atom at the 2-position of the pyridine ring significantly alters the electronic properties of the ligand. Fluorine is a highly electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density on the pyridine ring. ambeed.com
Formation and Structural Characterization of Metal Complexes
The versatile coordination capabilities of pyrazolyl-pyridine ligands have led to the synthesis and characterization of a wide range of metal complexes. The synthesis of the parent bpp ligand often involves the reaction of 2,6-difluoropyridine (B73466) with pyrazole, highlighting the relevance of fluoro-substituted pyridines as precursors in this area of coordination chemistry. nih.govnih.gov
The 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligand family is particularly renowned for its complexes with transition metals, especially iron(II). researchgate.net The typical complex formed is a homoleptic, bis-chelated species with the formula [Fe(bpp)₂]²⁺, where the iron center is coordinated by two tridentate ligands. nih.govacs.org These iron complexes are famous for exhibiting spin-crossover (SCO) behavior, a phenomenon highly sensitive to modifications on the ligand framework. nih.govacs.org
Complexes with other transition metals are also well-documented. For instance, palladium(II) forms square planar complexes of the type [Pd(bpp)Cl]Cl, where the bpp ligand coordinates in a tridentate fashion. mdpi.comnih.gov Ruthenium(II) has been shown to form distorted octahedral complexes such as [Ru(bpp)(DMSO)Cl₂]. mdpi.comnih.gov Divalent copper and zinc also form complexes with pyrazolyl-pyridine type ligands. Zinc(II) has been observed in both six-coordinate distorted octahedral and five-coordinate distorted trigonal bipyramidal geometries. mdpi.com
For the bidentate this compound, one would anticipate the formation of complexes with stoichiometries such as [M(L)₂X₂] or [M(L)₃]ⁿ⁺ (where L = this compound and X is a monodentate anion), depending on the preferred coordination number of the metal ion.
Table 1: Representative Transition Metal Complexes of the 2,6-Bis(pyrazol-1-yl)pyridine (bpp) Ligand Family
| Metal Ion | Complex Formula | Coordination Geometry | Key Findings / Properties | Reference |
|---|---|---|---|---|
| Iron(II) | [Fe(bpp)₂]²⁺ | Octahedral | Exhibits thermal and light-induced spin-crossover (SCO). | nih.govacs.org |
| Palladium(II) | [Pd(bpp)Cl]Cl | Square Planar | Features a tridentate coordinated bpp ligand. | mdpi.comnih.gov |
| Ruthenium(II) | [Ru(bpp)(DMSO)Cl₂] | Distorted Octahedral | Shows quasi-reversible Ru²⁺/Ru³⁺ and Ru³⁺/Ru⁴⁺ redox processes. | mdpi.comnih.gov |
| Zinc(II) | [ZnCl₂(L)] (L = substituted bispzHpy) | Distorted Trigonal Bipyramidal | The complex exhibits photoluminescent properties. | |
| Copper(II) | [CuCl₂(L)] (L = substituted bispzHpy) | Distorted Trigonal Bipyramidal | Characterized by single crystal X-ray analysis. |
The coordination chemistry of pyrazolyl-pyridine ligands extends beyond transition metals to include f-block elements. The robust framework of these ligands allows for the formation of stable complexes with lanthanide and actinide ions. ambeed.com Studies using a substituted 2,6-bis(pyrazol-3-yl)pyridine ligand (C5-BPP) have shown effective complexation and extraction of trivalent actinides like Americium(III) and Curium(III). nih.gov
Electronic and Geometric Structures of Metal Complexes
The electronic and geometric structures of metal complexes are intrinsically linked and are dictated by the nature of the metal ion and the coordinating ligand.
For the 2,6-bis(pyrazol-1-yl)pyridine family, the resulting metal complexes typically exhibit well-defined geometries. As mentioned, iron(II) complexes are generally six-coordinate, adopting a pseudo-octahedral geometry with two tridentate ligands wrapping around the metal center. nih.govnih.gov This N₆ coordination environment is crucial for the observation of spin-crossover (SCO), where the complex can switch between a low-spin (LS, diamagnetic) and a high-spin (HS, paramagnetic) state in response to external stimuli like temperature or light. nih.govacs.org The electron-withdrawing fluorine atom in this compound would be expected to weaken the ligand field, which generally favors the high-spin state in iron(II) complexes.
Other geometries are also common, such as the square planar arrangement for d⁸ metals like Palladium(II) and the five-coordinate or six-coordinate structures for Zinc(II). mdpi.comnih.gov The electronic spectra of these complexes provide insight into their electronic structure. For instance, the Ru(II)-bpp complex displays d-d transitions and prominent metal-to-ligand charge transfer (MLCT) bands in the visible region, which are characteristic of its electronic properties and vital for applications in photovoltaics and luminescence. mdpi.comnih.gov
Table 2: Structural and Electronic Properties of Selected Pyrazolyl-Pyridine Metal Complexes
| Complex | Geometry | Spin State (for Fe(II)) | Key Electronic Feature | Reference |
|---|---|---|---|---|
| [Fe(bpp)₂]²⁺ | Octahedral | Spin-Crossover (SCO) | Reversible switching between Low-Spin and High-Spin states. | nih.govacs.org |
| [Ru(bpp)(DMSO)Cl₂] | Distorted Octahedral | N/A | d-d transitions and MLCT bands (405–430 nm). | mdpi.comnih.gov |
| [Pd(bpp)Cl]Cl | Square Planar | N/A | Broad d-d transition (~400 nm). | mdpi.comnih.gov |
| [Am(C5-BPP)(NO₃)₃] | - | N/A | Higher degree of covalency in Am-N bond vs. Ln-N bond. | nih.gov |
No Specific Research Found for "this compound" in Coordination Chemistry
The investigation into the coordination behavior of this particular fluorinated pyrazolyl-pyridine ligand reveals a significant gap in the current published research. While the broader families of pyrazole- and pyridine-based ligands are widely studied for their versatile coordination properties, the specific compound of interest, this compound, does not appear to have been the subject of detailed investigation regarding its supramolecular chemistry.
Therefore, it is not possible to provide a scientifically accurate article with detailed research findings, data tables, or specific examples for the requested sections on its hydrogen bonding networks or its use in constructing coordination polymers and MOFs. Any attempt to do so would require extrapolation from related but structurally distinct compounds, which would not adhere to the specific focus on this compound.
Spectroscopic and Structural Characterization Techniques for 2 Fluoro 6 Pyrazol 1 Yl Pyridine and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Solution Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F nuclei, is a cornerstone for elucidating the molecular structure and studying the dynamic behavior of 2-Fluoro-6-pyrazol-1-yl-pyridine and its complexes in solution. rsc.org
¹H NMR: The proton NMR spectra provide information about the chemical environment of hydrogen atoms. For instance, in related 2,6-di(pyrazol-1-yl)pyridine (bpp) ligands, coordination to a metal ion causes characteristic shifts in the pyrazolyl and pyridine (B92270) proton signals. mdpi.com The integration of these signals helps in determining the ratio of protons in different environments.
¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. rsc.org The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a particularly valuable tool. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. rsc.orgsemanticscholar.org For example, in the synthesis of related compounds, reactions can be monitored by ¹H and ¹⁹F NMR spectroscopy. rsc.org The coupling between fluorine and adjacent protons (J-coupling) can also provide valuable structural information. semanticscholar.org
NMR techniques are also employed to study the dynamic processes in solution, such as the fluxional behavior of metal complexes. mdpi.com For instance, variable temperature NMR studies can reveal information about the exchange rates of ligands and conformational changes in the molecule.
Table 1: Representative NMR Data for Pyridine and Pyrazole (B372694) Derivatives
| Nucleus | Compound Type | Typical Chemical Shift Range (ppm) | Notes |
|---|---|---|---|
| ¹H | Pyridine Ring | 7.0 - 9.0 | Protons closer to the nitrogen are generally more deshielded. |
| ¹H | Pyrazole Ring | 6.0 - 8.5 | Chemical shifts depend on the position of substituents. |
| ¹³C | Pyridine Ring | 120 - 150 | The carbon attached to nitrogen appears at a lower field. |
| ¹³C | Pyrazole Ring | 100 - 140 | Chemical shifts are influenced by the nitrogen atoms. |
| ¹⁹F | Fluoropyridine | -60 to -170 | Highly sensitive to the electronic environment. Referenced against CFCl₃. colorado.edu |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Metal-Ligand Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying functional groups and probing the interactions between this compound and metal centers upon complexation. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups exhibit characteristic absorption bands. For instance, the C=N and C=C stretching vibrations of the pyridine and pyrazole rings will appear in the fingerprint region of the IR spectrum. The C-F bond also has a characteristic stretching frequency. In metal complexes, changes in the vibrational frequencies of the ligand upon coordination can provide evidence for metal-ligand bond formation. For example, in bis(pyridine)silver(I) perchlorate (B79767), the IR spectrum shows bands characteristic of the metal-coordinated pyridine ring. mdpi.com
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for studying symmetric vibrations and vibrations of non-polar bonds. In the context of this compound complexes, Raman spectroscopy can be used to identify the metal-nitrogen stretching vibrations, which are often weak in the IR spectrum. For example, in a bis(pyridine)silver(I) perchlorate complex, the symmetric and antisymmetric Ag-N stretching bands were identified in the Raman spectrum. mdpi.com
Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectra to aid in the assignment of vibrational modes. mdpi.com
Table 2: Key Vibrational Frequencies for Pyridine-based Compounds
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique | Notes |
|---|---|---|---|
| Pyridine Ring Breathing | 990 - 1030 | IR, Raman | A characteristic mode for the pyridine ring. |
| C-H Stretching | 3000 - 3100 | IR, Raman | Aromatic C-H stretches. |
| C=N Stretching | 1550 - 1650 | IR, Raman | Associated with the pyridine and pyrazole rings. |
| C-F Stretching | 1000 - 1400 | IR | Strong absorption band. |
| Metal-Nitrogen Stretching | 150 - 400 | Raman | Provides direct evidence of coordination. |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Bands
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic structure of this compound and its complexes. It provides information about electronic transitions, including those within the ligand (intraligand) and those involving the metal and the ligand (charge transfer). mdpi.com
Intraligand Transitions: The free this compound ligand is expected to exhibit absorption bands in the UV region corresponding to π-π* transitions within the aromatic pyridine and pyrazole rings.
Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) Bands: Upon coordination to a metal ion, new absorption bands can appear in the visible or near-UV region. These are often assigned as charge-transfer bands. mdpi.com
MLCT bands arise from the transfer of an electron from a metal-based orbital to a ligand-based orbital. These are commonly observed in complexes with electron-rich metals and ligands with low-lying π* orbitals. For instance, some ruthenium(II) complexes with bpp-type ligands show MLCT bands. mdpi.comnih.gov
LMCT bands result from the transfer of an electron from a ligand-based orbital to a metal-based orbital. These are more likely in complexes with electron-poor metals and electron-rich ligands.
The position and intensity of these charge-transfer bands are sensitive to the nature of the metal ion, the solvent, and the substituents on the ligand. mdpi.com For example, UV-visible spectroscopy of a cobalt(II) complex with a bpp ligand showed a shift in the absorption maximum upon a change in the coordination geometry. mdpi.com
Table 3: Typical Electronic Transitions in Pyridine-based Complexes
| Transition Type | Typical Wavelength Range (nm) | Notes |
|---|---|---|
| π-π* (Intraligand) | 200 - 350 | Observed in the free ligand and its complexes. |
| n-π* (Intraligand) | 300 - 400 | Can be weaker than π-π* transitions. |
| Metal-to-Ligand Charge Transfer (MLCT) | 350 - 700 | Highly dependent on the metal and ligand. mdpi.com |
| Ligand-to-Metal Charge Transfer (LMCT) | 300 - 600 | Dependent on the electronic properties of the metal and ligand. |
| d-d Transitions | 400 - 800 | Typically weak absorptions, observed in transition metal complexes. mdpi.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and its complexes, as well as to gain insight into their structure through the analysis of fragmentation patterns. whiterose.ac.uk In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can provide a very accurate molecular weight, which can be used to confirm the elemental composition of the compound. For example, HR-ESI MS (High-Resolution Electrospray Ionization Mass Spectrometry) has been used to confirm the formation of related pyridylpyrazole ligands. whiterose.ac.uk
Fragmentation Analysis: The pattern of fragment ions produced when the molecular ion breaks apart can provide valuable structural information. The fragmentation pathways are often predictable and can help to identify different parts of the molecule. This information can be used to distinguish between isomers and to confirm the connectivity of atoms within the molecule.
Table 5: Common Ionization Techniques in Mass Spectrometry
| Technique | Abbreviation | Description | Applications |
|---|---|---|---|
| Electrospray Ionization | ESI | A soft ionization technique that is well-suited for analyzing polar and large molecules. | Analysis of metal complexes and organic ligands. whiterose.ac.uk |
| Matrix-Assisted Laser Desorption/Ionization | MALDI | Another soft ionization technique often used for large, non-volatile molecules. | Characterization of polymers and biomolecules. |
| Electron Ionization | EI | A hard ionization technique that causes extensive fragmentation. | Structural elucidation of small organic molecules. |
Computational and Theoretical Investigations of 2 Fluoro 6 Pyrazol 1 Yl Pyridine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are fundamental in understanding the intrinsic properties of 2-fluoro-6-pyrazol-1-yl-pyridine at the atomic level. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for modeling the behavior of electrons and nuclei within the molecule. These calculations are performed using specific basis sets, such as the 6-311G(d,p) basis set, to ensure a high degree of accuracy.
A crucial first step in the computational analysis of this compound is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the lowest energy state on the potential energy surface. DFT calculations, often using functionals like B3LYP, are employed to find this optimized geometry. The resulting data includes precise bond lengths, bond angles, and dihedral angles that define the molecule's shape.
The electronic structure of the molecule is also a key focus of these investigations. The distribution of electrons within the molecule, as well as the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are calculated. The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the molecule's chemical reactivity, kinetic stability, and optical and electronic properties. A larger HOMO-LUMO gap generally indicates higher stability.
Table 1: Illustrative Calculated Geometrical Parameters for this compound (Based on similar compounds)
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| C-F | 1.35 |
| C-N (Pyridine-Pyrazolyl) | 1.38 |
| N-N (Pyrazolyl) | 1.35 |
| **Bond Angles (°) ** | |
| F-C-N | 118.0 |
| C-N-C (Pyridine) | 117.5 |
| C-N-N (Pyrazolyl) | 110.0 |
| **Dihedral Angles (°) ** |
Note: The data in this table is illustrative and based on typical values for structurally similar pyrazolyl-pyridine compounds found in the literature. Specific experimental or calculated data for this compound was not available in the searched sources.
Table 2: Illustrative Calculated Electronic Properties for this compound (Based on similar compounds)
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
Note: The data in this table is illustrative and based on typical values for structurally similar pyrazolyl-pyridine compounds found in the literature. Specific experimental or calculated data for this compound was not available in the searched sources.
Quantum chemical calculations are instrumental in predicting various spectroscopic properties of this compound, which can then be correlated with experimental findings to validate the computational model. Time-dependent DFT (TD-DFT) is a common method used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.
Furthermore, calculations can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. These predicted spectra can aid in the assignment of experimental vibrational bands to specific molecular motions. For related pyrazole (B372694) derivatives, DFT calculations have been successfully used to analyze their vibrational spectra. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated and compared with experimental data to confirm the molecular structure. For the closely related 2,6-bis(pyrazol-1-yl)pyridine (bpp) and its complexes, NMR spectroscopy has been used to confirm ligand coordination.
DFT and ab initio methods are powerful tools for studying the energetics of chemical reactions involving this compound. These calculations can determine the thermodynamic stability of reactants, products, and reaction intermediates, as well as the activation energies of transition states. This information is vital for understanding reaction mechanisms and predicting the feasibility of chemical transformations.
In the context of coordination chemistry, these methods can be used to study the formation of metal complexes. For the broader family of 2,6-di(pyrazol-1-yl)pyridine derivatives, computational studies have been crucial in understanding phenomena such as spin-crossover (SCO), where the spin state of a central metal ion changes in response to external stimuli. DFT calculations can elucidate the small energy differences between high-spin and low-spin states and explore the structural distortions that accompany these transitions.
Molecular Modeling and Simulation Studies
Beyond the quantum chemical calculations on isolated molecules, molecular modeling and simulation studies provide insights into the behavior of this compound in more complex environments and its interactions with other molecules, such as metal ions.
Molecular modeling techniques are extensively used to study how this compound interacts with metal ions to form coordination complexes. These models help in understanding the geometry of the resulting complexes, the nature of the coordinate bonds, and the factors that influence the stability and reactivity of the complex.
For the parent compound, 2,6-bis(pyrazol-1-yl)pyridine, and its derivatives, modeling has been used to investigate their versatile coordination abilities with a wide range of metal ions. These studies often focus on the tridentate binding mode of the ligand, involving the nitrogen atoms of the pyridine (B92270) ring and both pyrazolyl groups. The fluorine substituent in this compound is expected to influence the electronic properties of the pyridine ring and, consequently, the strength and nature of the ligand-metal interactions.
The conformational flexibility of this compound is another important aspect that can be investigated through molecular modeling. The molecule may exist in various conformations due to rotation around the single bonds connecting the pyrazolyl group to the pyridine ring. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
Mechanistic Pathways Elucidation through Computational Approaches
Computational studies on analogous pyridine-pyrazole-based ligands have been instrumental in elucidating potential mechanistic pathways, primarily concerning their coordination chemistry and the influence of substituents on their reactivity.
Research on related halo-pyridinol-based hydrazone derivatives has demonstrated the utility of DFT in understanding reaction mechanisms and molecular stability. doi.org For instance, the analysis of frontier molecular orbitals (FMOs) can predict the most likely sites for electrophilic and nucleophilic attack, offering insights into how the fluorine atom in this compound would influence its reactivity in complexation reactions. The electron-withdrawing nature of the fluorine atom is expected to modulate the electron density across the pyridine and pyrazole rings, thereby affecting the ligand's coordination behavior with metal ions.
Furthermore, computational models have been effectively used to study the formation of metal complexes. For copper(II) complexes with pyrazole/thiazine ligands, DFT calculations have indicated that the formation of dinuclear species is generally more stable than mononuclear ones, although substituents on the pyrazole ring can influence this preference. rsc.org In the context of this compound, computational modeling could predict the thermodynamic favorability of forming various coordination complexes and elucidate the transition states involved in their formation.
While direct computational studies on the mechanistic pathways of this compound are not available, the established methodologies applied to similar compounds provide a clear framework for how such investigations would proceed. These would likely involve mapping potential energy surfaces for complexation reactions and identifying the kinetic and thermodynamic products.
Prediction of Electronic, Optical, and Magnetic Properties
The electronic, optical, and magnetic properties of this compound and its potential metal complexes can be inferred from computational studies on analogous systems, particularly those involving the 2,6-bis(pyrazol-1-yl)pyridine (bpp) framework and its substituted derivatives.
Electronic Properties:
DFT calculations are routinely used to determine the electronic structure of molecules, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that influences the chemical reactivity and kinetic stability of a molecule. acs.org For a series of novel pyrazole and pyridine derivatives, DFT studies have been used to correlate their electronic structure with their observed biological activities. nih.gov
In the case of this compound, the introduction of a fluorine atom is expected to lower the energy of the molecular orbitals due to its high electronegativity. This would likely result in a larger HOMO-LUMO gap compared to the unsubstituted parent compound, suggesting higher stability. A review of functionalized pyridine pyrazole ligands highlights that the electronic properties of the metal complexes are tunable by modifying the ligand structure. researchgate.net
Table 1: Predicted Electronic Properties of an Analogous Fluorinated Pyrazole Ligand
| Property | Predicted Value (a.u.) |
| HOMO Energy | -0.25 |
| LUMO Energy | -0.08 |
| HOMO-LUMO Gap | 0.17 |
Note: Data is based on a representative fluorinated pyrazole derivative from computational studies and serves as an illustrative example.
Optical Properties:
Time-dependent DFT (TD-DFT) is a standard method for predicting the electronic absorption spectra of molecules. eurjchem.com For new bis-spiropipridinon/pyrazole derivatives, TD-DFT calculations have been used to analyze their electronic absorption spectra and nonlinear optical properties. eurjchem.com
For this compound, TD-DFT calculations would likely predict absorption bands in the UV region corresponding to π→π* transitions within the aromatic rings. A review on bpp ligands indicates that their metal complexes can exhibit metal-to-ligand charge transfer (MLCT) bands, which are crucial for applications in photocatalysis and photosensitization. mdpi.com The position and intensity of these bands are sensitive to the substituents on the ligand. For instance, rhenium(I) complexes of bpp show broad emission in the red-to-NIR region, with DFT and TD-DFT analyses confirming the HOMO is localized on the metal center and the LUMO on the ligand. mdpi.com
Table 2: Predicted Optical Properties of a Related Fluorinated Pyrazole System
| Parameter | Predicted Value |
| Maximum Absorption Wavelength (λmax) | ~280 nm |
| Molar Extinction Coefficient (ε) at λmax | ~15000 M⁻¹cm⁻¹ |
| Primary Electronic Transition | π → π* |
Note: These values are hypothetical and based on typical results for similar aromatic heterocyclic compounds from TD-DFT calculations.
Magnetic Properties:
The magnetic properties of coordination complexes are highly dependent on the ligand field environment provided by ligands such as this compound. Computational studies on cobalt(II) complexes with a pyridine-based macrocyclic ligand have shown that the magnetic anisotropy can be tuned by altering the co-ligands, with CASSCF calculations supporting the experimental findings. rsc.org
For iron(II) complexes of bpp derivatives, the ligand's electronic properties are known to influence the spin-crossover (SCO) behavior. mdpi.com Electron-withdrawing substituents tend to stabilize the low-spin state, potentially increasing the SCO temperature. The fluorine atom in this compound, being electron-withdrawing, would be expected to have a similar effect on the magnetic properties of its iron(II) complexes. DFT calculations have been employed to study the magnetic coupling in copper(II) complexes, although accurately predicting the sign of the magnetic coupling constant can be challenging and may require more advanced multiconfigurational methods. rsc.org
Table 3: Predicted Magnetic Properties for a Hypothetical [Fe(this compound)₂]²⁺ Complex
| Property | Predicted Characteristic |
| Spin State at Low Temperature | Low Spin (S=0) |
| Spin State at High Temperature | High Spin (S=2) |
| Spin Crossover Temperature (T₁/₂) | Potentially elevated due to F-substituent |
Note: This table presents a qualitative prediction based on the known effects of electron-withdrawing substituents on the spin-crossover properties of analogous iron(II) complexes.
Structure Property Relationships and Functional Applications of 2 Fluoro 6 Pyrazol 1 Yl Pyridine Complexes
Structure-Property Correlations in Coordination Compounds
Influence of Fluorine and Pyrazole (B372694) Substitution on Electronic Properties
The electronic properties of metal complexes containing 2-fluoro-6-pyrazol-1-yl-pyridine are significantly modulated by the presence of both the fluorine atom and the pyrazole ring. The fluorine atom, being highly electronegative, acts as a potent electron-withdrawing group. This inductive effect reduces the electron density on the pyridine (B92270) ring, which in turn influences the ligand-to-metal charge transfer and the stability of the resulting complex.
Ligand Design Strategies for Tunable Properties
The inherent modularity of the this compound scaffold allows for strategic modifications to tailor the properties of its metal complexes for specific applications. A key strategy involves the functionalization of the pyrazole ring. For example, introducing bulky substituents on the pyrazole can enforce a specific coordination geometry around the metal center, which can be critical for catalytic activity or for achieving desired magnetic properties like spin crossover (SCO). researchgate.netnih.gov
Another approach is to modify the pyridine ring itself, although the this compound system primarily focuses on the interplay between the existing fluoro and pyrazolyl groups. The synthesis of related 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands has demonstrated that derivatization at every position of the ligand skeleton is possible, offering a high degree of synthetic flexibility. researchgate.net This allows for the creation of ligands with precisely controlled electronic and steric properties.
Applications in Catalysis and Organometallic Chemistry
The distinct electronic and steric features of this compound make its metal complexes promising candidates for catalysis and organometallic chemistry. The combination of a hard pyridine-nitrogen donor and a softer pyrazole-nitrogen donor, along with the electronic influence of the fluorine substituent, can stabilize various oxidation states of the metal center and facilitate catalytic transformations. researchgate.net
Development of Catalytic Systems using this compound Metal Complexes
While specific catalytic applications of this compound complexes are an emerging area of research, the broader class of pyrazole-containing ligands has shown significant promise in various catalytic reactions. researchgate.net These include carbon-carbon coupling reactions, such as Suzuki and Heck couplings, as well as oxidation and hydrogenation reactions. researchgate.netresearchgate.net The electronic asymmetry of the this compound ligand could be particularly advantageous in enantioselective catalysis, where controlling the stereochemical outcome of a reaction is paramount.
For instance, ruthenium(II) complexes bearing pyrazole-pyridine-pyrazole (NNN) pincer ligands have been successfully employed as catalysts for the acceptorless dehydrogenation of alcohols to aldehydes. rsc.org The presence of the NH functionality on a pyrazole ring was found to be a major contributor to the accelerated catalytic activity by acting as a proton donor. whiterose.ac.uk This highlights the potential for designing highly active catalysts by tuning the pyrazole moiety within the this compound framework.
Investigation of Catalytic Reaction Mechanisms
Understanding the mechanism of a catalytic reaction is crucial for optimizing its efficiency and selectivity. For complexes of this compound, the fluorine substituent is expected to play a significant role in the catalytic cycle. Its electron-withdrawing nature can influence the electrophilicity of the metal center, which can be a key factor in substrate activation.
Mechanistic studies often involve a combination of experimental techniques, such as in-situ spectroscopy and kinetic analysis, and computational modeling. These investigations can elucidate the elementary steps of the catalytic cycle, including substrate coordination, insertion, and product release. The insights gained from such studies can guide the design of more effective catalysts based on the this compound scaffold.
Advanced Materials Science Applications
The unique photophysical and electronic properties of this compound complexes make them attractive for applications in advanced materials science. The fluorine substitution can enhance the volatility and stability of the complexes, which is beneficial for their use in vapor deposition techniques for thin-film fabrication.
Furthermore, the pyrazole moiety can be functionalized with chromophores or other photoactive units to create materials with tailored optical properties. For example, the incorporation of pyrene (B120774) units into azole-based ligands has been shown to modulate the photophysical properties of the resulting dyes. mdpi.com This opens up possibilities for developing novel fluorescent probes, sensors, and materials for optoelectronic devices. The ability to tune the electronic properties through substitution on the pyrazole ring also makes these complexes interesting for applications in molecular electronics and spintronics. nih.gov
Q & A
Q. What methodologies validate this compound as a ligand in catalytic systems?
- Methodology : Screen catalytic activity in model reactions (e.g., Heck coupling) using varying ligand-to-metal ratios. Compare turnover numbers (TON) with control ligands (e.g., triphenylphosphine). Characterize catalyst lifetime via hot filtration tests. Density Functional Theory (DFT) calculations predict electronic contributions (e.g., HOMO/LUMO energies) .
Q. How can researchers design analogs of this compound to enhance bioactivity while minimizing toxicity?
- Methodology : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility and reduce log P values. Use Ames tests and hepatocyte assays to screen mutagenicity. Molecular dynamics simulations predict metabolic stability (e.g., CYP450 interactions). Compare acute toxicity (LD₅₀) with parent compound using rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
